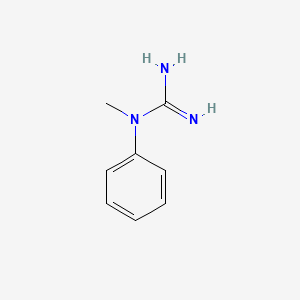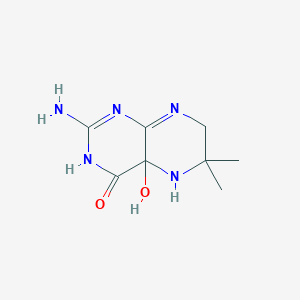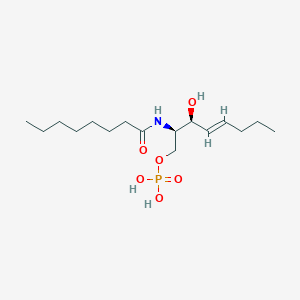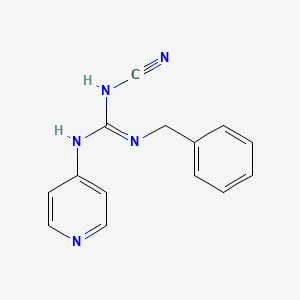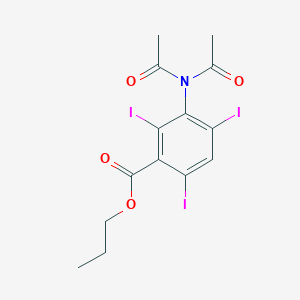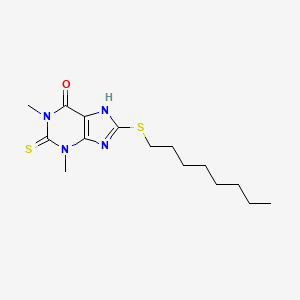
(S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione is a chiral compound belonging to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are widely studied in pharmaceutical chemistry for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione typically involves the reaction of amino acids with isocyanates or isothiocyanates. One common method is the reaction of C-phenylglycine with phenyl isocyanate or phenyl isothiocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often involve solvents like ethanol or water and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of imidazolidine-2,4-diones generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-diones, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
(S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticonvulsant, antibacterial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This can result in various therapeutic effects, such as anticonvulsant or antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar structural features.
Thiazolidine-2,4-dione: Contains a sulfur atom in place of one nitrogen atom, exhibiting different biological activities.
Hydantoin: Another related compound with a similar ring structure but different substituents.
Uniqueness
(S)-5-Isopropyl-3-(methylamino)imidazolidine-2,4-dione is unique due to its specific chiral configuration and the presence of the isopropyl and methylamino groups. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C7H13N3O2 |
|---|---|
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
(5S)-3-(methylamino)-5-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H13N3O2/c1-4(2)5-6(11)10(8-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)/t5-/m0/s1 |
InChI-Schlüssel |
PIFYJBQGPLPDTK-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N(C(=O)N1)NC |
Kanonische SMILES |
CC(C)C1C(=O)N(C(=O)N1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
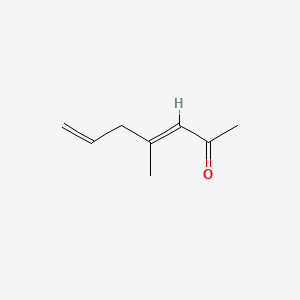
![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
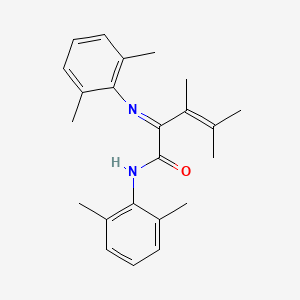
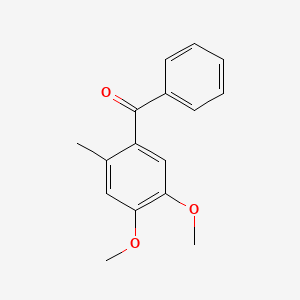
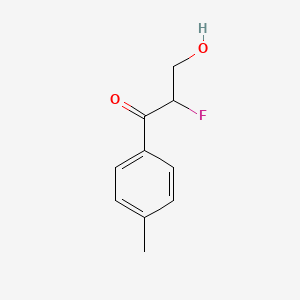
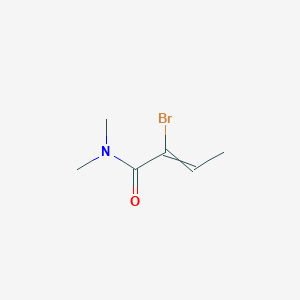
![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
